molecular formula C18H17ClN4O4S B2424802 2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide CAS No. 1118868-15-7

2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide

Cat. No.: B2424802
CAS No.: 1118868-15-7
M. Wt: 420.87
InChI Key: FSFLRDGUELKEDD-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized by various researchers for their various biological activities . The synthesis of oxazole derivatives involves the reaction of 2-acyl-1-tetralones with hydroxylamine . The reaction of 2-methoxalyl-1-tetralones with hydroxylamine hydrochloride in methanol gives the cyclized compounds .


Molecular Structure Analysis

The molecular formula of the compound is CHNO . Its average mass is 302.246 Da and its monoisotopic mass is 302.076355 Da .


Chemical Reactions Analysis

The reaction of 2-methoxalyl-1-tetralones (IIa-d) with hydroxylamine hydrochloride in methanol gave the cyclized compounds, 3-methoxycarbonyl-4, 5-dihydronaphth [2, 1-d]isoxazoles (IIIa-d), which were converted to the corresponding 2-cyano-1-tetralones (Va-d) under alkaline conditions .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

Oxazole derivatives have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in this field could involve the synthesis of various oxazole derivatives and screening them for their various biological activities.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-12-4-3-5-14(8-12)21-18(24)11-23(17-9-13(2)27-22-17)28(25,26)15-6-7-16(19)20-10-15/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFLRDGUELKEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=NOC(=C2)C)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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